N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide
Overview
Description
N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide is an organic compound belonging to the class of benzamides It features a benzamide core substituted with two fluorine atoms at the 2 and 6 positions and a 3,5-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxyaniline and 2,6-difluorobenzoyl chloride.
Reaction: The 3,5-dimethoxyaniline is reacted with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature and pH.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while hydrolysis will produce the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in developing anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide: This compound shares the 3,5-dimethoxyphenyl group but differs in its core structure.
3,4-Dimethoxyphenethylamine: Similar in having methoxy groups on the benzene ring but differs in its overall structure and functional groups.
Uniqueness
N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide is unique due to the presence of both fluorine atoms and the 3,5-dimethoxyphenyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO3/c1-20-10-6-9(7-11(8-10)21-2)18-15(19)14-12(16)4-3-5-13(14)17/h3-8H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHKEHDMXOVKII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=C(C=CC=C2F)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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